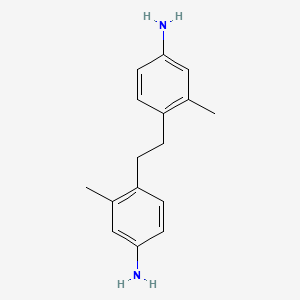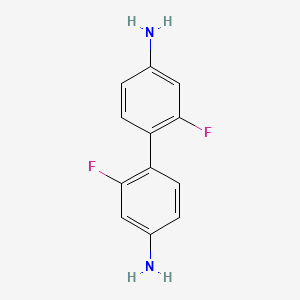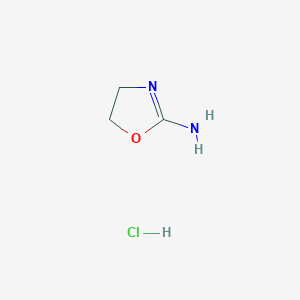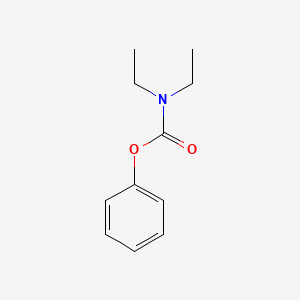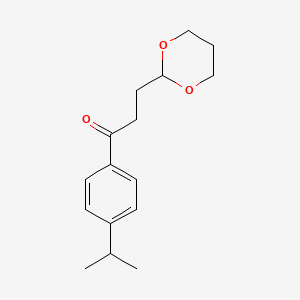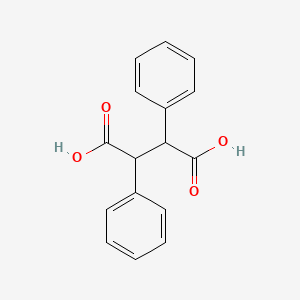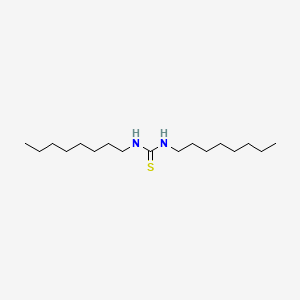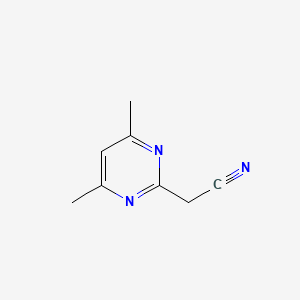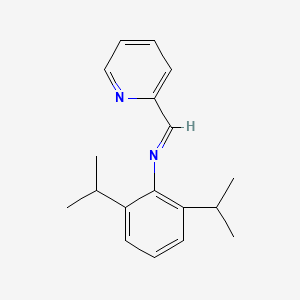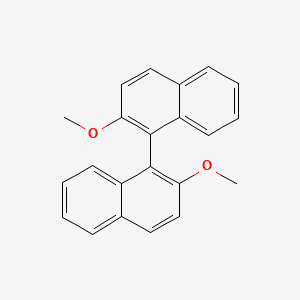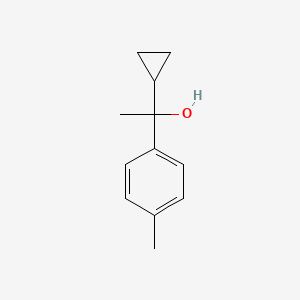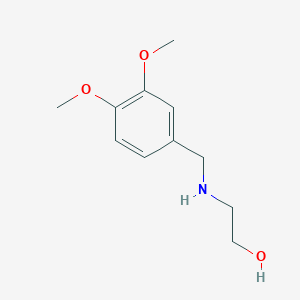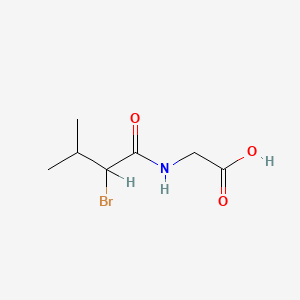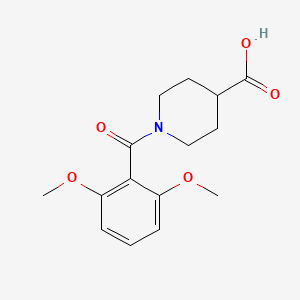![molecular formula C18H28ClN3O5S B3025682 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate CAS No. 2488706-20-1](/img/structure/B3025682.png)
2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
Vue d'ensemble
Description
This compound, also known as (S)-Hydroxychloroquine sulfate , is a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug . It has a molecular formula of C18H28ClN3O5S .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains an amino group and an ethanol group . The InChI code for this compound is 1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m0./s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 434.0 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has 9 rotatable bonds . The exact mass is 433.1438199 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization
The compound "2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate" has been involved in various scientific studies focused on its synthesis, characterization, and potential applications. A key study by Ellames et al. (1995) detailed the synthesis of enantiomers of this compound, known as hydroxychloroquine, through a two-step process starting from known precursors. The preparation involved the formation of enantiomers of the compound followed by reductive deiodination, highlighting the compound's relevance in radiopharmaceutical research (Ellames et al., 1995).
Impurity Analysis in Drug Substances
Dongre et al. (2009) conducted a study focusing on the identification and characterization of impurities in bulk drug samples of chloroquine and hydroxychloroquine, which are related to the compound . The research utilized advanced techniques such as liquid chromatography/ion trap mass spectrometry (LC/IT/MS) and liquid chromatography/time of flight mass spectrometry (LC/TOF/MS) to analyze the impurities, highlighting the compound's significance in ensuring drug purity and safety (Dongre et al., 2009).
Applications in Molecular Biology
Another facet of research involving this compound is its application in molecular biology, as demonstrated by Lutz et al. (1999). The study described the synthesis of a monocharged peptide nucleic acid (PNA) analog that incorporates a derivative of this compound. This PNA primer was recognized as a substrate by various DNA polymerases, indicating the compound's utility in genetic engineering and biotechnology research (Lutz et al., 1999).
Fluorescence Studies for Biological Applications
Research by Hisham et al. (2019) explored the fluorescence properties of N-aryl-2-aminoquinolines, compounds related to the one . The study synthesized a series of N-aryl-2-aminoquinolines and investigated their fluorescence behavior in various solvents. The findings revealed insights into the factors affecting the fluorescence quantum yields of these compounds, which is crucial for their application in biological imaging and diagnostics (Hisham et al., 2019).
Antimalarial Research
Milner et al. (2011) investigated the structure-activity relationships of diamine quinoline methanols, including derivatives of the compound , for their potential as antimalarial treatments. The study identified new lead compounds that showed efficacy with lower central nervous system accumulation compared to existing treatments, contributing to the development of safer antimalarial therapies (Milner et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-PFEQFJNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



